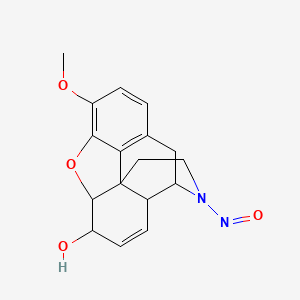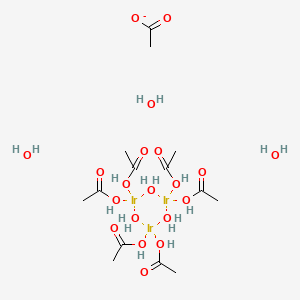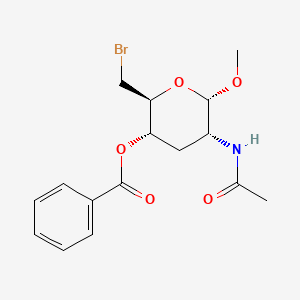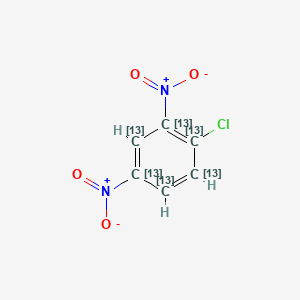
Cefuracetime (E-isomer) Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefuracetime (E-isomer) Sodium Salt is a chemical compound belonging to the cephalosporin family of antibiotics. It is known for its antibacterial properties and is used in various research and industrial applications. The compound is characterized by its molecular formula C17H16N3O8S.Na and a molecular weight of 445.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefuracetime (E-isomer) Sodium Salt involves several steps, starting from the basic cephalosporin nucleus. The process typically includes the acylation of the amino group at the 7-position of the cephalosporin core with specific acylating agents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like crystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Cefuracetime (E-isomer) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Cefuracetime (E-isomer) Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and reliability of data.
Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential therapeutic uses in treating bacterial infections.
Industry: Utilized in the production of high-quality cephalosporin antibiotics.
Mechanism of Action
Cefuracetime (E-isomer) Sodium Salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final stages of cell wall synthesis. This leads to the lysis and death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cefuroxime: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefotaxime: A third-generation cephalosporin with broader activity against gram-negative bacteria.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacterial infections.
Uniqueness
Cefuracetime (E-isomer) Sodium Salt is unique due to its specific isomeric form, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for research and development in the field of antibiotics .
Properties
Molecular Formula |
C17H16N3NaO8S |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H17N3O8S.Na/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10;/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/b19-11-;/t12-,16-;/m1./s1 |
InChI Key |
IEIKPODTKJIHEO-SLNRBSCKSA-M |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CC=CO3)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


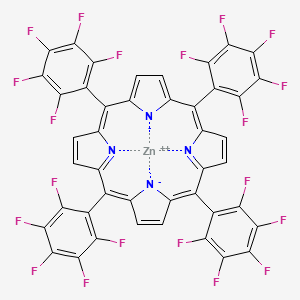
![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
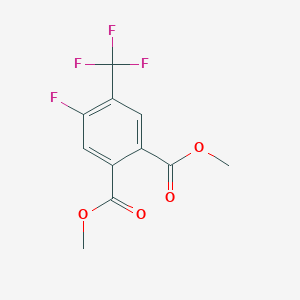
![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)

